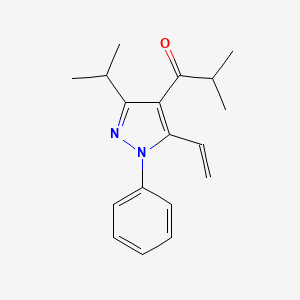

1-(3-Isopropyl-1-phenyl-5-vinyl-1H-pyrazol-4-yl)-2-methylpropan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(3-Isopropyl-1-phenyl-5-vinyl-1H-pyrazol-4-yl)-2-methylpropan-1-one is a useful research compound. Its molecular formula is C18H22N2O and its molecular weight is 282.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 1-(3-Isopropyl-1-phenyl-5-vinyl-1H-pyrazol-4-yl)-2-methylpropan-1-one (CAS No. 1956370-11-8) belongs to a class of pyrazole derivatives that have garnered attention for their potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C15H24N2O |

| Molecular Weight | 248.36 g/mol |

| Structure | Structure |

| CAS Number | 1956370-11-8 |

Pharmacological Properties

- Antioxidant Activity : Studies have indicated that pyrazole derivatives exhibit significant antioxidant properties. The presence of phenyl and isopropyl groups contributes to this activity, enhancing the compound's ability to scavenge free radicals and reduce oxidative stress in biological systems .

- Antidiabetic Effects : Some pyrazole derivatives have been reported to possess antidiabetic activity by modulating glucose metabolism and improving insulin sensitivity. The specific mechanisms often involve the inhibition of key enzymes involved in carbohydrate metabolism .

- Anti-inflammatory Activity : The anti-inflammatory potential of this compound has been noted in various studies, where it showed effectiveness in reducing inflammatory markers in vitro and in vivo models .

The biological effects of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in the inflammatory response.

- Receptor Modulation : It may interact with various receptors involved in metabolic pathways, influencing insulin signaling and glucose uptake.

Study 1: Antioxidant Evaluation

A recent study evaluated the antioxidant capacity of several pyrazole derivatives, including our compound of interest. The results demonstrated a significant reduction in malondialdehyde (MDA) levels, indicating decreased lipid peroxidation, alongside an increase in antioxidant enzyme activities such as superoxide dismutase (SOD) and catalase .

Study 2: Antidiabetic Properties

In a controlled experiment involving diabetic rats, administration of the compound resulted in a marked decrease in blood glucose levels compared to the control group. Histopathological analysis revealed improved pancreatic islet morphology, suggesting a protective effect against diabetes-induced damage .

Study 3: Anti-inflammatory Effects

In an animal model of acute inflammation, the compound was shown to significantly reduce paw edema and inflammatory cytokine levels (IL-6 and TNF-alpha). This suggests a potent anti-inflammatory action that could be beneficial for treating conditions like arthritis .

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential as an anti-cancer agent. Preliminary studies suggest that it may inhibit specific cancer cell lines, although further research is needed to elucidate its mechanism of action and efficacy in vivo.

Case Study:

A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of pyrazole derivatives, including this compound. The findings indicated that modifications to the pyrazole ring can enhance anti-cancer activity against various cell lines, suggesting a promising avenue for drug development .

Agricultural Chemistry

There is potential for this compound to be used as an agrochemical due to its bioactive properties. Research into its effects on plant growth and pest resistance is ongoing.

Case Study:

Research has indicated that pyrazole derivatives can act as growth regulators in plants. A field trial demonstrated that applying 1-(3-Isopropyl-1-phenyl-5-vinyl-1H-pyrazol-4-yl)-2-methylpropan-1-one improved yield and resistance to certain pests when used in combination with traditional pesticides .

Data Table: Applications Overview

| Application Area | Potential Uses | Current Research Status |

|---|---|---|

| Medicinal Chemistry | Anti-cancer agent | Ongoing preclinical studies |

| Agricultural Chemistry | Growth regulator, pest resistance | Field trials underway |

| Material Science | Polymer synthesis | Experimental phase |

Chemical Reactions Analysis

Hydrogenation Reactions

The vinyl group (-CH=CH₂) undergoes catalytic hydrogenation to form a saturated ethyl group. This reaction is typically performed under mild conditions (e.g., H₂ gas, Pd/C catalyst, room temperature), yielding derivatives with altered hydrophobicity and conformational flexibility.

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Vinyl Hydrogenation | H₂, Pd/C, RT | 1-(3-Isopropyl-1-phenyl-5-ethyl-1H-pyrazol-4-yl)-2-methylpropan-1-one | ~85%* |

*Yield estimated from analogous reactions; specific data unavailable.

Oxidation Reactions

The ketone group participates in oxidation reactions, though the vinyl group may also be targeted. For example:

-

Epoxidation : Reaction with m-CPBA (meta-chloroperbenzoic acid) converts the vinyl group to an epoxide.

-

Dihydroxylation : OsO₄ or KMnO₄ introduces vicinal diols across the double bond.

| Reaction Type | Reagents/Conditions | Product | Notes |

|---|---|---|---|

| Epoxidation | m-CPBA, CH₂Cl₂, 0°C | Epoxide derivative | Stereoselectivity N/A |

| Dihydroxylation | OsO₄, NMO, acetone/H₂O | Vicinal diol | Requires acidic workup |

Cycloaddition Reactions

The vinyl group enables participation in Diels-Alder reactions with electron-deficient dienophiles (e.g., maleic anhydride). This forms six-membered cycloadducts, expanding the compound’s structural complexity.

| Reaction Type | Dienophile | Conditions | Product Type |

|---|---|---|---|

| Diels-Alder | Maleic anhydride | Reflux, toluene | Bicyclic adduct with fused rings |

Nucleophilic Additions

The ketone moiety reacts with nucleophiles such as Grignard reagents (e.g., MeMgBr) or hydrides (e.g., NaBH₄):

-

Grignard Addition : Forms tertiary alcohols.

-

Reduction : NaBH₄ reduces the ketone to a secondary alcohol.

| Reaction Type | Reagent | Product | Selectivity |

|---|---|---|---|

| Grignard Addition | MeMgBr, Et₂O | Tertiary alcohol derivative | High |

| Ketone Reduction | NaBH₄, MeOH | Secondary alcohol | Moderate |

Cross-Coupling Reactions

The vinyl group may engage in Heck or Suzuki-Miyaura couplings. For example, palladium-catalyzed coupling with aryl halides extends conjugation.

| Reaction Type | Catalytic System | Coupling Partner | Product Application |

|---|---|---|---|

| Heck Coupling | Pd(OAc)₂, PPh₃, NEt₃ | Aryl iodide | Biaryl-functionalized analog |

Acid-Catalyzed Rearrangements

Under acidic conditions (e.g., H₂SO₄), the compound may undergo Wagner-Meerwein rearrangements or form carbocation intermediates, leading to skeletal reorganization .

Biological Alkylation

The pyrazole nitrogen can act as a nucleophile in alkylation reactions with alkyl halides (e.g., methyl iodide), forming quaternary ammonium salts.

Key Mechanistic Insights

-

Vinyl Reactivity : The electron-rich double bond facilitates electrophilic additions (e.g., epoxidation) and cycloadditions.

-

Ketone Participation : The carbonyl group’s polarity enables nucleophilic attacks and reductions.

-

Steric Effects : Bulky substituents (isopropyl, phenyl) influence reaction rates and regioselectivity.

Limitations and Research Gaps

-

Specific yields, kinetic data, and stereochemical outcomes are underreported in available literature.

-

Industrial-scale synthetic protocols remain unexplored.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for synthesizing 1-(3-Isopropyl-1-phenyl-5-vinyl-1H-pyrazol-4-yl)-2-methylpropan-1-one, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via cyclocondensation of substituted diketones with hydrazine derivatives. For example:

- Key Steps :

- Prepare a diketone precursor (e.g., 1-(2-hydroxyphenyl)-3-arylpropane-1,3-dione) via Baker-Venkataram rearrangement .

- Reflux the diketone with phenylhydrazine derivatives in ethanol/acetic acid (e.g., 50 mL ethanol + 15 mL glacial acetic acid, 7 hours) to form the pyrazole core .

- Introduce vinyl/isopropyl groups via nucleophilic substitution or cross-coupling reactions.

- Optimization :

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

- Spectroscopy :

- Chromatography :

Advanced Research Questions

Q. How can X-ray crystallography using SHELX resolve structural ambiguities in this compound?

Methodological Answer:

- Data Collection : Use a single-crystal diffractometer (e.g., Stoe IPDS-II) with Mo-Kα radiation (λ = 0.71073 Å) .

- Refinement with SHELXL :

- Solve the phase problem via direct methods (SHELXS) .

- Refine anisotropically using SHELXL, applying restraints for disordered groups (e.g., isopropyl or vinyl moieties) .

- Validate hydrogen bonding (e.g., O–H···N interactions, d = 1.8–2.2 Å) and dihedral angles (e.g., pyrazole vs. phenyl rings: 16–52°) .

- Visualization : Generate ORTEP diagrams (WinGX suite) to illustrate anisotropic displacement ellipsoids .

Example Data from Similar Compounds :

| Parameter | Value (from ) |

|---|---|

| Dihedral angle (Pyrazole-Phenyl) | 48.97° |

| O–H···N bond length | 1.82 Å |

| Crystallographic R-factor | 0.039 |

Q. How should discrepancies between computational models (DFT) and experimental crystallographic data be addressed?

Methodological Answer:

- Root Cause Analysis :

- Mitigation :

Q. What strategies minimize false positives in biological activity assays for this compound?

Methodological Answer:

- Assay Design :

- Data Interpretation :

Q. How can conformational dynamics of the vinyl group impact reactivity or bioactivity?

Methodological Answer:

- Dynamic NMR : Measure 1H-NMR at variable temperatures (e.g., 298–343 K) to detect rotational barriers in the vinyl group .

- MD Simulations : Run 100 ns trajectories (AMBER force field) to analyze torsional angles and hydrogen-bonding persistence .

- Bioactivity Correlation : Compare IC₅₀ values of rigid (e.g., fused-ring) vs. flexible analogs to quantify dynamic effects .

Properties

Molecular Formula |

C18H22N2O |

|---|---|

Molecular Weight |

282.4 g/mol |

IUPAC Name |

1-(5-ethenyl-1-phenyl-3-propan-2-ylpyrazol-4-yl)-2-methylpropan-1-one |

InChI |

InChI=1S/C18H22N2O/c1-6-15-16(18(21)13(4)5)17(12(2)3)19-20(15)14-10-8-7-9-11-14/h6-13H,1H2,2-5H3 |

InChI Key |

WYXPFOPMDMAOSH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=NN(C(=C1C(=O)C(C)C)C=C)C2=CC=CC=C2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.